molecular formula C7H8BrClN2O2 B6322241 5-Bromo-2-hydrazinylbenzoic acid hydrochloride CAS No. 1260776-15-5

5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Cat. No. B6322241
CAS RN: 1260776-15-5
M. Wt: 267.51 g/mol
InChI Key: GOKHHDKFFMKKIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride is represented by the formula C7H8BrClN2O2. This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms.


Physical And Chemical Properties Analysis

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C . .

Scientific Research Applications

Synthesis of Anti-Cancer Drugs

One key application of related compounds involves the synthesis of anti-cancer drugs. For instance, derivatives of brominated benzoic acid have been used as intermediates in the creation of compounds inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells (Cao Sheng-li, 2004).

Fluorescence and Crystal Structure Studies

Compounds synthesized from brominated benzoic acid derivatives have been investigated for their fluorescence properties and crystal structures, offering potential applications in material sciences and analytical chemistry. A study demonstrated the synthesis of a new dinuclear Zn(II) complex showing enhanced fluorescence, indicating potential use in sensing and imaging applications (Ji Chang–you, 2012).

Antimicrobial and Cytotoxic Activities

Derivatives of 5-bromo-2-iodobenzoic acid, a closely related compound, have shown significant cytotoxicity against cancer cell lines and selective antimicrobial activity, highlighting their potential as leads for the development of new therapeutic agents (Łukasz Popiołek et al., 2020).

Bioorthogonal Chemistry

The reactivity of brominated benzoic acid derivatives with various reagents under physiological conditions opens avenues in bioorthogonal chemistry, which is crucial for drug development and biomolecular labeling. A study highlighted the rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solutions, demonstrating the compound's utility in bioconjugation reactions (Ozlem Dilek et al., 2015).

Corrosion Inhibition

Research has also focused on the synthesis of compounds from brominated benzoic acid derivatives for applications in corrosion inhibition. These compounds exhibit promising results in protecting metals from corrosion, which is vital for industrial applications (J. Yamin et al., 2020).

Safety and Hazards

The compound is classified as a warning hazard under the GHS07 classification . It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-hydrazinylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHHDKFFMKKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-bromobenzoic acid (50.0 g, 231.5 mmol) in conc. HCl (250 mL) at −10° C. was added a solution of sodium nitrite (23.92 g, 347.2 mmol) in water (250 mL), slowly, followed by stirring for 2 h. To this reaction mixture was slowly added a solution of stannous chloride (130.50 g, 225.6 mmol) in conc. HCl (125 mL) with continued stirring at RT for 12 h. The reaction mixture was filtered, the residue washed with the minimum amount of water and vacuum dried to afford the title compound as and ‘off white’ solid 61 g (100%), which was used for next step without further purification. Rf=0.10 (ethyl acetate); 1H NMR (400 MHz, DMSO-d6): δ 11.60-9.60 (brs, 3H), 7.93 (d, J=2.4 Hz, 1H), 7.72 (dd, J=2.4 & 8.8 Hz, 1H), 7.12 (d, J=8.8 Hz, 1H); ES-MS: m/z 229.1 (M−H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
23.92 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
130.5 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

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